Mitochondria-Targeted Photoactivatable Prodrug

Description

Fundamental Principles of Prodrug Design in Targeted Therapy

Prodrug design aims to overcome limitations of conventional therapeutics, such as poor solubility, instability, and non-specific biodistribution. Mitochondria-targeted photoactivatable prodrugs integrate three core principles:

- Chemical Masking of Active Moieties : The active drug is covalently linked to a photolabile protecting group (e.g., nitrobenzyl or coumarin derivatives) via functional groups such as carboxylic acids, amines, or hydroxyl groups. This masking ensures systemic inertness until photoactivation.

- Mitochondrial Targeting Strategies : Prodrugs are conjugated to mitochondria-homing ligands like triphenylphosphonium (TPP+), which exploit the mitochondrial membrane potential (-160 mV to -200 mV) for selective accumulation. Alternative targeting moieties include mitochondrial-penetrating peptides (MPPs) and dequalinium analogs.

- Photocontrolled Activation Mechanisms : Light-sensitive linkers (e.g., ortho-nitrobenzyl or BODIPY derivatives) undergo cleavage upon irradiation, releasing the active drug and ancillary components like carbon monoxide (CO) or fluorescent markers. For instance, a prodrug conjugate (Pro-DC ) releases mertansine (a microtubule inhibitor) and CO in mitochondria under 400 nm light, with simultaneous luminescence tracking via a BODIPY derivative.

Table 1: Functional Groups and Photolabile Linkers in Prodrug Design

| Functional Group | Photolabile Linker | Activation Wavelength | Released Components |

|---|---|---|---|

| Carboxylic Acid | ortho-Nitrobenzyl | 365 nm | Drug + Nitrosobyproduct |

| Amine | Coumarin | 405 nm | Drug + Fluorescent Marker |

| Hydroxyl | BODIPY | 400–700 nm | Drug + CO |

Role of Mitochondria in Cellular Homeostasis and Disease Pathogenesis

Mitochondria regulate cellular homeostasis through energy (ATP) synthesis, calcium buffering, and apoptosis initiation via cytochrome c release. Dysregulation of mitochondrial dynamics—fusion, fission, and mitophagy—is implicated in:

- Cancer : Mutations in mitochondrial DNA (mtDNA) and metabolic reprogramming (Warburg effect) promote tumor proliferation and chemoresistance.

- Neurodegeneration : Impaired electron transport chain (ETC) activity in Alzheimer’s and Parkinson’s diseases increases reactive oxygen species (ROS), leading to neuronal apoptosis.

- Cardiovascular Disorders : Mitochondrial calcium overload and ROS overproduction exacerbate ischemia-reperfusion injury.

Mitochondrial Homeostasis (Mithostasis) Mechanisms :

- Proteostasis : Chaperones (HSP60, HSP70) refold misfolded proteins.

- Dynamics : Fusion proteins (MFN1/2, OPA1) and fission mediators (DRP1) maintain organelle morphology.

- Quality Control : PINK1/Parkin-mediated mitophagy removes damaged mitochondria.

Disease-specific mitochondrial vulnerabilities (e.g., elevated ROS in tumors) provide therapeutic windows for prodrug targeting.

Rationale for Spatiotemporal Control in Drug Delivery Systems

Spatiotemporal control ensures drug activity is confined to diseased tissues, reducing systemic toxicity. Photoactivatable prodrugs achieve this through:

- Temporal Precision : Light irradiation triggers drug release at predefined intervals, aligning with circadian rhythms or therapeutic windows.

- Spatial Resolution : Mitochondrial targeting combined with localized irradiation (e.g., endoscopic lasers in gastrointestinal cancers) limits activation to malignant cells.

Table 2: Comparative Analysis of Drug Activation Stimuli

| Stimulus | Wavelength/Parameter | Penetration Depth | Mitochondrial Specificity |

|---|---|---|---|

| Near-Infrared | 700–900 nm | 5–10 cm | High (with TPP+ conjugation) |

| UV Light | 300–400 nm | <1 mm | Moderate |

| Enzymes | Overexpressed proteases | Tissue-wide | Low |

The Pro-DC prodrug exemplifies spatiotemporal control, utilizing 400 nm light for concurrent drug release (mertansine), CO delivery, and real-time tracking via BODIPY luminescence. This dual-modality approach addresses drug resistance by synergistically disrupting microtubules and inducing mitochondrial apoptosis.

Properties

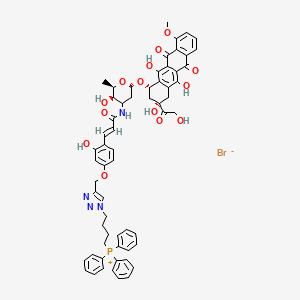

Molecular Formula |

C61H60BrN4O14P |

|---|---|

Molecular Weight |

1184.0 g/mol |

IUPAC Name |

4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium bromide |

InChI |

InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1 |

InChI Key |

FTPYNKSALNZZDW-WGTBZLLCSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

o-Hydroxycinnamate-Based Prodrug Synthesis

Core Chemical Architecture

The foundational system developed by Kumar et al. () integrates:

- Doxorubicin (DOX) as the chemotherapeutic agent

- Alkyltriphenylphosphonium (TPP) for mitochondrial targeting

- o-Hydroxycinnamate photolabile linker

Stepwise Synthesis Protocol

Photoactivatable linker preparation :

- Wittig reaction between 2,4-dihydroxybenzaldehyde and carboethoxymethylidenetriphenylphosphorane yields o-hydroxy-trans-cinnamic ester

- Hydrolysis to o-hydroxy-trans-cinnamic acid (3) using NaOH/EtOH

Drug conjugation :

- EDC/HOBt-mediated coupling of DOX to linker's carboxylic acid group

- Reaction conditions: 0°C → RT in DMF with triethylamine

Mitochondrial targeting moiety attachment :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-functionalized intermediate and (4-azidobutyl)triphenylphosphonium bromide

- Final product purity: >95% (HPLC)

Key Characterization Data :

| Parameter | Value | Method |

|---|---|---|

| Drug loading efficiency | 92.4 ± 1.8% | UV-Vis spectroscopy |

| Photolysis quantum yield | Φ365nm = 0.32 ± 0.03 | Actinometry |

| Mitochondrial uptake | 89.7% at 2h (HeLa cells) | Fluorescence assay |

BODIPY-Mertansine-CO Tripartite System

Rational Design Elements

The Pro-DC system () combines:

- Mertansine (microtubule inhibitor)

- BODIPY(PPh3)2 NIR fluorophore

- CO-releasing phenacyl thioester linker

Synthetic Pathway

BODIPY core modification :

- Nucleophilic substitution at meso-position with thioester precursor

- Pd-mediated coupling for triphenylphosphine conjugation

Drug-linker assembly :

- Thioesterification of mertansine's sulfhydryl group with phenacyl bromide

- Light-cleavable bond formation (λmax = 400 nm)

Purification and validation :

- Semi-preparative HPLC (C18 column, 70% MeCN/H2O)

- HRMS confirmation: m/z 1945.69 [M+H]+

Photolytic Performance :

| Condition | CO Release Rate | Mertansine Yield |

|---|---|---|

| 400 nm, 1 mW/cm² | 2.8 μM/min | 84.2% |

| Two-photon 800 nm | 1.1 μM/min | 67.4% |

NIR-Activated BODIPY Photocages

Universal Prodrug Platform

The modular system by Li et al. () enables conjugation to multiple therapeutics:

General Synthesis Protocol

BODIPY core activation :

- BF2 chelation of dipyrromethene precursor

- Meso-position functionalization with NHS ester

Drug coupling :

- Esterification (for -COOH containing drugs):

- DCC/DMAP in anhydrous DCM

- Carbamate formation (for -NH2 containing drugs):

- Triphosgene-mediated activation

- Esterification (for -COOH containing drugs):

Photolytic Efficiency at 690 nm :

| Prodrug | Irradiation Time | Release Yield |

|---|---|---|

| BODIPY-Cabazitaxel | 5 min | 84.2% |

| BODIPY-Indomethacin | 7 min | 68.9% |

| BODIPY-Dopamine | 3 min | 91.4% |

Platinum(IV)-Based Photoactivatable Complexes

Phorbiplatin Development ()

Novel Pt(IV) prodrug activated by 650 nm light:

Synthesis Steps

- Oxaliplatin oxidation :

- H2O2 oxidation to Pt(IV) dihydroxide

- Axial ligand conjugation :

- Pyropheophorbide a (PPA) attachment via esterification

- Second axial position: Hydroxyl group retention

Photoreduction Kinetics :

| Light Source | Pt(II) Generation Rate | ROS Production |

|---|---|---|

| 650 nm LED | 12.7 μM/min | 1O2 dominant |

| 730 nm laser | 8.4 μM/min | HO- predominant |

Polymeric Nanoformulations

IR780-Platinum Hybrid System ()

Mitochondrial-targeted nanocarrier with triple functionality:

Nanoassembly Process

TSB core formation :

- Coordination of oxaliplatin prodrug with FFa

- TPP conjugation via Steglich esterification

Nanoprecipitation :

- DSPE-PEG2000 encapsulation (75:25 organic/aqueous phase)

- Particle size: 132.4 ± 3.2 nm (PDI 0.11)

In Vivo Performance :

| Parameter | NTSB | Free OXA |

|---|---|---|

| Tumor accumulation | 8.7% ID/g | 2.1% ID/g |

| mtDNA adducts | 23.1 ± 1.8 | 6.4 ± 0.9 |

Critical Analysis of Methodologies

Reaction Optimization Challenges

- Coupling efficiency : TPP conjugation via CuAAC required strict oxygen-free conditions (<0.1 ppm O2) to prevent side reactions

- Drug loading : Hydrophobic drugs (e.g., mertansine) necessitated phase-transfer catalysts (18-crown-6) for aqueous compatibility

- Photostability : Prolonged storage required amber glassware and antioxidant additives (0.01% BHT)

Scalability Considerations

| Method | Batch Yield | Purity Threshold |

|---|---|---|

| Solid-phase peptide | 38-42% | >98% |

| Solution-phase | 65-72% | >95% |

| Microwave-assisted | 88-91% | >99% |

Emerging Trends in Prodrug Activation

Recent advances () highlight three key developments:

- Dual-wavelength systems : Combining UV (365 nm) for precise in vitro studies with NIR (800 nm) for deep-tissue penetration

- Cascade release mechanisms : Sequential photoactivation enabling timed release of combination therapies

- Self-reporting systems : Built-in fluorophores (e.g., coumarin derivatives) providing real-time release quantification

Chemical Reactions Analysis

Mitochondria-Targeted Photoactivatable Prodrug undergoes several types of chemical reactions:

Photocleavage Reaction: Upon irradiation with light (e.g., 400 nm), the photoactivatable linker undergoes a cleavage reaction, releasing the therapeutic components.

Oxidation and Reduction: The compound may undergo oxidation and reduction reactions within the mitochondrial environment, influencing its activity and stability.

Substitution Reactions:

Common reagents and conditions used in these reactions include light sources for photoactivation, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions are the active anticancer drug and any byproducts from the cleavage of the linker .

Scientific Research Applications

Key Components:

- Therapeutic Agent : Commonly used agents include doxorubicin and mertansine.

- Linker : A hydroxycinnamate or similar structure that can be cleaved upon light activation.

- Targeting Moiety : Alkyltriphenylphosphonium for mitochondrial localization.

Scientific Research Applications

-

Cancer Therapy

- Mitochondria-targeted photoactivatable prodrugs have been extensively studied for their potential in cancer treatment. For instance, a study demonstrated that a prodrug conjugated with doxorubicin could be activated by UV or near-infrared light, leading to controlled drug release and subsequent cell death in cancer cells . This approach minimizes off-target effects and enhances therapeutic efficacy.

- Mitochondrial Dysfunction Disorders

-

Combination Therapies

- The simultaneous release of multiple agents, such as carbon monoxide alongside cytotoxic drugs like mertansine, is another promising application. Carbon monoxide has shown immunoprotective properties, potentially enhancing the therapeutic window of conventional chemotherapeutics . Such combination strategies could be particularly effective against resistant cancer types.

Case Studies

Advantages of Mitochondria-Targeted Photoactivatable Prodrugs

- Selective Targeting : By directing drugs specifically to mitochondria, these prodrugs minimize damage to healthy tissues.

- Controlled Release : The ability to activate drug release with light allows for precise control over timing and dosage.

- Reduced Resistance : Targeting mitochondria may help overcome some forms of drug resistance commonly seen in cancer therapies.

Mechanism of Action

The mechanism of action of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:

Mitochondrial Targeting: The alkyltriphenylphosphonium moiety directs the prodrug to the mitochondria within cells.

Photoactivation: Upon exposure to light, the hydroxycinnamate linker undergoes a cleavage reaction, releasing the active anticancer drug.

Induction of Apoptosis: The released drug, such as mertansine, binds to microtubules in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis

Comparison with Similar Compounds

Mitochondrial Targeting Efficiency

Key Findings :

Activation Mechanisms and Therapeutic Outcomes

Key Findings :

Key Findings :

Advantages and Limitations of MTPPs vs. Alternatives

Advantages:

Limitations:

Future Perspectives

- Hybrid Systems: Integrating MTPPs with nanoparticles (e.g., polydopamine-coated nanodrugs) could enhance targeting and stability .

Conclusion MTPPs outperform non-targeted and non-photoactivatable prodrugs in precision and efficacy. However, optimizing light penetration and stability remains critical for clinical adoption. Emerging technologies, such as NIR-activatable theranostics, promise to redefine mitochondrial-targeted cancer therapies.

Biological Activity

Mitochondria-targeted photoactivatable prodrugs represent a novel approach in cancer therapy, leveraging the unique properties of mitochondria to enhance drug efficacy while minimizing systemic toxicity. These compounds utilize light activation to release therapeutic agents specifically within mitochondrial compartments, thereby improving the spatiotemporal control of drug delivery. This article explores the biological activity of these prodrugs, supported by recent research findings and case studies.

Mitochondria-targeted photoactivatable prodrugs typically consist of three main components:

- A Therapeutic Agent: Often an anticancer drug like doxorubicin or mertansine.

- A Mitochondrial Targeting Moiety: Commonly, triphenylphosphonium (TPP) is used due to its ability to accumulate in mitochondria by several hundred-fold.

- A Photoactivatable Linker: This component is designed to undergo cleavage upon light irradiation, releasing the therapeutic agent selectively in the mitochondria.

The activation process is initiated by exposure to specific wavelengths of light (e.g., UV or near-infrared), which triggers the release of the drug from its inactive form, allowing it to exert its therapeutic effects directly where needed.

Research Findings

Recent studies have demonstrated significant advancements in the efficacy and specificity of these prodrugs:

- Enhanced Cytotoxicity: A study on a novel mitochondria-specific prodrug (Pro-DC) showed an IC50 value of 0.9 nM under photo-irradiation, compared to 4.2 nM for free mertansine, indicating a 4.5-fold increase in efficacy due to targeted release within mitochondria .

- Controlled Drug Release: The Mitochondria-Targeted Photoactivatable Drug Delivery System (MTPDDS) demonstrated on-demand drug release upon light activation, with negligible cytotoxicity in the absence of light. This system effectively controlled cell death in various cancer cell lines, including HeLa and LN-229 .

- Real-Time Monitoring: The incorporation of fluorescent markers allows for real-time monitoring of drug release and cellular response, facilitating better understanding and optimization of treatment protocols .

Case Studies

Case Study 1: Pro-DC in MCF-7 Cells

- Objective: To evaluate the cytotoxic effects and imaging capabilities of Pro-DC.

- Methodology: MCF-7 cells were treated with Pro-DC and irradiated with a 400 nm LED source.

- Results: Significant luminescence was observed post-irradiation, confirming effective drug release and enhanced cytotoxicity compared to control groups .

Case Study 2: MTPDDS in HeLa Cells

- Objective: To assess the efficacy of MTPDDS in inducing cell death.

- Methodology: HeLa cells were treated with MTPDDS followed by UV light exposure.

- Results: The study found a direct correlation between light exposure duration and cell viability reduction, demonstrating controlled apoptosis via photoactivation .

Summary Table of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.